molecular formula C11H18N2O4 B14332038 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate CAS No. 105802-44-6

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate

Cat. No.: B14332038
CAS No.: 105802-44-6
M. Wt: 242.27 g/mol
InChI Key: ZHSJEYOSTDPBTI-UHFFFAOYSA-N
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Description

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate is a chemical compound known for its unique structure and reactivity. This compound contains both oxirane (epoxide) and imidazolium groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate typically involves the reaction of imidazole derivatives with epoxide-containing compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted imidazolium compounds .

Scientific Research Applications

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This can result in the inhibition of enzyme activity or the induction of DNA damage, contributing to its bioactive properties .

Properties

CAS No.

105802-44-6

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

1,3-bis(oxiran-2-ylmethyl)-1,2-dihydroimidazol-1-ium;acetate

InChI

InChI=1S/C9H14N2O2.C2H4O2/c1-2-11(4-9-6-13-9)7-10(1)3-8-5-12-8;1-2(3)4/h1-2,8-9H,3-7H2;1H3,(H,3,4)

InChI Key

ZHSJEYOSTDPBTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1C(O1)C[NH+]2CN(C=C2)CC3CO3

Origin of Product

United States

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